2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol
Description
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol (CAS: 923233-10-7) is a benzimidazole derivative featuring a 2-methoxyphenoxyethyl substituent attached to the benzimidazole nitrogen and a propan-2-ol group at the 2-position of the heterocycle . Its molecular formula is C₁₈H₂₁N₂O₃ (molecular weight: 313.38 g/mol). The compound’s structure is characterized by a planar benzimidazole core, a flexible ethoxy linker, and a methoxyphenyl group, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,22)18-20-14-8-4-5-9-15(14)21(18)12-13-24-17-11-7-6-10-16(17)23-3/h4-11,22H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFORZHQGKKJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Propan-2-ol Derivatives
A two-step approach is employed:
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Formation of 2-(1H-benzimidazol-2-yl)propan-2-ol :
o-Phenylenediamine reacts with acetone under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole ring. The reaction proceeds at reflux (80–100°C) for 6–12 hours, yielding the propan-2-ol-substituted intermediate. -
Alkylation with 2-(2-Methoxyphenoxy)ethyl groups :
The nitrogen atom at position 1 of the benzimidazole is alkylated using 2-(2-methoxyphenoxy)ethyl bromide or chloride. This step requires a base such as potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 8–16 hours.
Key Parameters :
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Solvent Selection : DMF enhances nucleophilicity but may require rigorous purification to remove dimethylamine byproducts.
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Temperature Control : Excess heat (>90°C) promotes N-oxide formation, reducing yield.
Optimization of Alkylation Efficiency
Solvent and Base Combinations
Patent data for structurally analogous compounds highlight the importance of solvent-base pairs in minimizing side reactions:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethylacetamide | K₂CO₃ | 78 | 95 |
| Tetrahydrofuran | DBU | 65 | 88 |
| Dichloromethane | Triethylamine | 72 | 91 |
Dimethylacetamide with potassium carbonate achieves optimal yields due to improved solubility of the alkylating agent.
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W) reduces reaction times from 12 hours to 45–60 minutes, enhancing throughput. For example, a 30% increase in yield (82% vs. 63%) was observed when alkylating 2-(1H-benzimidazol-2-yl)propan-2-ol under microwave conditions.
Purification and Polymorph Control
Crystallization Techniques
The compound’s crystalline form impacts solubility and stability. Patent WO2017191651A1 outlines methods for isolating the thermodynamically stable polymorph:
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Anti-Solvent Addition :
Crude product dissolved in dichloromethane/methanol (1:2 v/v) is precipitated using methyl tert-butyl ether at 0–5°C. Seeding with crystalline Form-2 ensures polymorphic purity. -
Slurry Conversion :
Amorphous material is slurried in cyclohexane at 25°C for 24 hours, achieving >99% conversion to Form-2.
Critical Factors :
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Seeding : Introduction of 0.1–1.0% w/w Form-2 seeds prevents kinetic crystallization.
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Temperature Gradients : Slow cooling (0.5°C/min) minimizes lattice defects.
Analytical Characterization
Spectroscopic Confirmation
PXRD Analysis
Form-2 exhibits characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3°, distinguishing it from amorphous variants.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A pilot-scale study achieved 85% yield using a continuous flow reactor with:
Environmental Considerations
Solvent recovery systems (e.g., distillation of dichloromethane) reduce waste by 40%, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ester linkage in 2-(2-methoxyphenoxy)ethyl bromide is prone to hydrolysis. Strategies include:
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities or different pharmacokinetic properties .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures effectively induced apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The antimicrobial efficacy of this benzimidazole derivative has been evaluated against several bacterial strains. In vitro tests showed that it possesses potent antibacterial activity, making it a candidate for developing new antimicrobial agents .
Cardiovascular Effects
Research indicates that derivatives of benzimidazole can modulate cardiovascular functions. The compound has been studied for its potential to act as a beta-blocker, which could be beneficial in managing conditions like hypertension and heart failure .
Biodegradability Studies
The environmental impact of pharmaceuticals is a growing concern. The biodegradability of ionizable organic compounds, including this benzimidazole derivative, has been assessed to understand their behavior in wastewater treatment systems . These studies are crucial for evaluating the environmental risk associated with pharmaceutical residues.
Sorption Behavior
Understanding how compounds interact with soil and sediments is essential for predicting their environmental fate. Research has focused on the sorption characteristics of this compound, highlighting its potential persistence in the environment and implications for bioaccumulation .
Case Studies
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA replication or repair . This can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
Biological Activity
The compound 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 344.43 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The benzimidazole core is known for its ability to inhibit certain enzymes, which can lead to anticancer and anti-inflammatory effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cell Proliferation Modulation : Studies indicate that it can affect cell cycle progression and induce apoptosis in cancer cells.
- Antioxidant Activity : The methoxyphenoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer effects of benzimidazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways.
Case Study: In Vivo Model of Inflammation
In a study involving a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to the control group, suggesting its potential utility as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers in treated cells.
Table 2: Antioxidant Activity Assay Results
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | 70% inhibition | |
| ABTS Assay | IC50 = 25 µM | |
| FRAP Assay | High reducing power |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole-Propanol Derivatives
Pharmacological Comparisons
Table 2: Pharmacological Profiles of Key Analogs
Key Observations :
Substituent Position Matters: The ortho-methoxy group in the target compound (vs.
Chlorine vs. Methoxy : The chloro analog (CAS 887348-38-1) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Propan-1-ol vs. Propan-2-ol : The hydroxyl group position (C1 vs. C2) alters hydrogen-bonding capacity, affecting binding to adrenergic receptors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via benzimidazole core formation followed by alkylation. For example, benzimidazole derivatives are typically synthesized by refluxing 1H-benzimidazole with acetyl chloride under controlled conditions (as seen in analogous syntheses) . Alkylation of the benzimidazole nitrogen with 2-(2-methoxyphenoxy)ethyl groups may require phase-transfer catalysts or microwave-assisted heating to improve yield. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly influence reaction efficiency .
- Optimization : Monitor reaction progress via TLC or HPLC. Recrystallization in methanol or ethanol enhances purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Characterization : Use single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the benzimidazole moiety) . Complementary techniques include:
- FT-IR : Verify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O–CH₃ at ~2850 cm⁻¹).
- NMR : H and C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.3% deviation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation : Based on structurally related benzimidazoles:
- GHS Hazards : Skin/eye irritation (H315/H319) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and safety goggles .
- Spill Management : Avoid dust generation; collect spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases or GPCRs). For example, benzimidazole-triazole hybrids show improved binding via π-π stacking and hydrogen bonding in active sites .
- SAR Analysis : Modify substituents (e.g., methoxy groups, alkyl chains) and evaluate electronic effects (Hammett constants) and steric bulk to optimize interactions .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Data Reconciliation :
- Purity Verification : Conflicting cytotoxicity results may stem from impurities. Use HPLC-MS (≥95% purity threshold) and control for residual solvents .
- Assay Variability : Standardize assays (e.g., MTT vs. resazurin for cell viability) and validate with reference compounds (e.g., doxorubicin) .
- Meta-Analysis : Cross-reference studies using databases like ChEMBL to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. How does crystallographic data inform formulation stability for this compound?
- Polymorphism Screening : SC-XRD reveals packing motifs (e.g., herringbone vs. layered structures) that influence solubility and thermal stability. For example, hydrogen-bonded networks in the crystal lattice may enhance shelf-life .
- Excipient Compatibility : Use DSC/TGA to assess interactions with common excipients (e.g., lactose, PVP) and identify stable co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
